molecular formula C4H6Br2O2 B1644539 Propanoic acid, dibromo-, methyl ester CAS No. 31742-65-1

Propanoic acid, dibromo-, methyl ester

Cat. No.: B1644539
CAS No.: 31742-65-1
M. Wt: 245.9 g/mol
InChI Key: OGRACAVRFYYZQA-UHFFFAOYSA-N
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Description

Significance of Vicinal and Geminal Dihalides in Advanced Organic Synthesis

Within the broader category of halogenated compounds, dihalides are particularly significant. They are structurally classified into two main types: vicinal and geminal. Vicinal dihalides are compounds where two halogen atoms are attached to adjacent carbon atoms. askiitians.com In contrast, geminal dihalides feature two halogen atoms bonded to the same carbon atom. youtube.com This structural difference dictates their chemical behavior and subsequent applications in synthesis.

Both vicinal and geminal dihalides are key substrates for elimination reactions, particularly double dehydrohalogenation, to produce alkynes. masterorganicchemistry.comjove.com This transformation, typically achieved by using a strong base like sodium amide, involves two successive E2 elimination reactions, removing two equivalents of hydrogen halide (HX) to form a carbon-carbon triple bond. youtube.comlibretexts.org This method provides a reliable pathway for converting alkenes (which can be halogenated to form vicinal dihalides) into alkynes, a fundamental transformation in organic synthesis. libretexts.orgfiveable.me Geminal dihalides also have unique reactivity; for instance, they can undergo hydrolysis to yield ketones from secondary halides or aldehydes from primary halides, providing a route to carbonyl compounds. wikipedia.org The distinct reactivity profiles of vicinal and geminal dihalides make them valuable and versatile intermediates in the construction of complex organic molecules. askiitians.com

Structural Overview of Propanoic Acid, Dibromo-, Methyl Ester and its Positional Isomers (e.g., Methyl 2,2-Dibromopropanoate and Methyl 2,3-Dibromopropanoate)

"this compound" is a general name that primarily refers to two key positional isomers: methyl 2,2-dibromopropanoate and methyl 2,3-dibromopropanoate. These isomers are structurally distinct, falling into the categories of geminal and vicinal dihalides, respectively.

Methyl 2,2-dibromopropanoate is a geminal dihalide, where both bromine atoms are attached to the alpha-carbon (the carbon atom adjacent to the ester's carbonyl group). Its structure is characterized by the C(Br)₂ moiety at the C-2 position of the propanoate chain.

Methyl 2,3-dibromopropanoate is a vicinal dihalide, with one bromine atom on the alpha-carbon (C-2) and the other on the beta-carbon (C-3). nist.gov This arrangement results from the addition of bromine across the double bond of a precursor like methyl acrylate (B77674).

The distinct placement of the bromine atoms in these isomers leads to different chemical properties and synthetic applications. A summary of their key identifiers and properties is presented below.

PropertyMethyl 2,2-dibromopropanoateMethyl 2,3-dibromopropanoate
Structure TypeGeminal DihalideVicinal Dihalide
IUPAC Namemethyl 2,2-dibromopropanoatemethyl 2,3-dibromopropanoate nist.gov
SynonymsPropanoic acid, 2,2-dibromo-, methyl esterMethyl α,β-dibromopropionate, 2,3-Dibromopropanoic acid methyl ester nist.gov
CAS Number31742-65-11729-67-5 nist.govscbt.com
Molecular FormulaC₄H₆Br₂O₂C₄H₆Br₂O₂ nist.govscbt.com
Molecular Weight245.90 g/mol245.90 g/mol nist.govscbt.com

Foundational Research and Historical Context of Dibromopropanoate Chemistry

The chemistry of dibromopropanoates is rooted in foundational organic reactions developed for the halogenation of carboxylic acids and their derivatives. The synthesis of the geminal isomer, methyl 2,2-dibromopropanoate, is conceptually linked to the Hell-Volhard-Zelinsky (HVZ) reaction . wikipedia.orgaakash.ac.in This classic reaction, named after Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, facilitates the α-halogenation of a carboxylic acid. wikipedia.org The process involves treating a carboxylic acid having an α-hydrogen with a halogen (like bromine) and a catalytic amount of a phosphorus trihalide (PBr₃). chemistnotes.com

The mechanism begins with the conversion of the carboxylic acid to an acyl bromide. masterorganicchemistry.com This intermediate can then tautomerize to its enol form, which subsequently reacts with bromine at the α-carbon. aakash.ac.inmasterorganicchemistry.com While the direct product of the HVZ reaction is an α-bromo carboxylic acid, quenching the reaction with an alcohol instead of water can yield the corresponding α-bromo ester. wikipedia.org This fundamental methodology provided the synthetic framework for creating α-halogenated esters, which are precursors for geminal di-halogenated compounds.

The synthesis of the vicinal isomer, methyl 2,3-dibromopropanoate, typically follows a different foundational pathway: the electrophilic addition of bromine (Br₂) across the double bond of methyl acrylate. This reaction is a classic example of alkene halogenation, a cornerstone of organic chemistry for creating vicinal dihalides. ncert.nic.in Early research into these fundamental reactions provided chemists with reliable methods to produce specific halogenated esters, establishing them as versatile building blocks for further synthetic transformations. For instance, α-bromo acids produced via the HVZ reaction can be used to synthesize amino acids, such as the conversion of 2-bromopropanoic acid to alanine (B10760859) through ammonolysis. aakash.ac.in

Table of Mentioned Compounds

Compound NameMolecular FormulaContext
This compoundC₄H₆Br₂O₂Subject of the article
Methyl 2,2-dibromopropanoateC₄H₆Br₂O₂Geminal isomer
Methyl 2,3-dibromopropanoateC₄H₆Br₂O₂Vicinal isomer
Propanoic acidC₃H₆O₂Parent carboxylic acid
Methyl acrylateC₄H₆O₂Precursor for methyl 2,3-dibromopropanoate
2-Bromopropanoic acidC₃H₅BrO₂Product of HVZ reaction on propanoic acid
AlanineC₃H₇NO₂Amino acid synthesized from 2-bromopropanoic acid
Sodium amideNaNH₂Strong base for dehydrohalogenation
Phosphorus tribromidePBr₃Catalyst in the Hell-Volhard-Zelinsky reaction

Properties

IUPAC Name

methyl 2,2-dibromopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c1-4(5,6)3(7)8-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRACAVRFYYZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31742-65-1
Record name Methyl dibromopropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl dibromopropionate
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Advanced Synthetic Methodologies for Propanoic Acid, Dibromo , Methyl Ester

Direct Halogenation Pathways

Direct halogenation routes involve the introduction of bromine atoms onto an existing ester molecule. These methods typically proceed via either radical substitution or addition reactions.

Bromination of Methyl Propanoate via Radical Mechanisms

The synthesis of dibrominated methyl propanoate can be approached through the free-radical halogenation of methyl propanoate. This process relies on the homolytic cleavage of molecular bromine (Br₂), typically initiated by ultraviolet (UV) light or a radical initiator, to generate bromine radicals (Br•). byjus.comucr.edu The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. byjus.com

Mechanism Steps:

Initiation: UV light supplies the energy to break the Br-Br bond, forming two bromine radicals. byjus.comucr.edu

Propagation: A bromine radical abstracts a hydrogen atom from the methyl propanoate molecule, creating an alkyl radical. This radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain. byjus.com

Termination: The reaction concludes when radicals combine with each other in various ways, for instance, two bromine radicals forming Br₂. byjus.com

The selectivity of radical bromination is a critical factor. Bromine radicals are significantly more selective than chlorine radicals, preferentially abstracting hydrogen from C-H bonds that lead to the most stable radical intermediates. masterorganicchemistry.comchemistrysteps.com The stability of carbon radicals follows the order: tertiary > secondary > primary. ucalgary.ca In methyl propanoate (CH₃CH₂COOCH₃), there are three types of C-H bonds: the primary hydrogens on the methyl group of the ethyl chain, the secondary hydrogens on the methylene (B1212753) group alpha to the carbonyl, and the primary hydrogens on the methoxy (B1213986) group. The C-H bonds at the α-position (C2) are activated by the adjacent carbonyl group, making them more susceptible to abstraction. Therefore, radical bromination is expected to selectively occur at the C2 and C3 positions to yield the desired 2,3-dibromo- derivative, although a mixture of products is possible. The process for allylic bromination of unsaturated esters involves reacting bromine with a dilute solution of the ester while irradiating the mixture with light to favor substitution over addition. google.com

Dibromination of Acrylates (e.g., Methyl Acrylate) using Transition Metal Catalysts (e.g., Cu(II)Br₂)

A more direct and common route to methyl 2,3-dibromopropanoate is the addition of bromine across the double bond of methyl acrylate (B77674) (CH₂=CHCOOCH₃). sigmaaldrich.comlibretexts.org This reaction is a classic example of electrophilic addition to an alkene. libretexts.org The double bond breaks, and a bromine atom attaches to each of the carbons that were part of the double bond. libretexts.org

The mechanism typically involves the formation of a cyclic bromonium ion intermediate. libretexts.orglibretexts.org The π bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming the three-membered ring intermediate. This intermediate is then attacked from the opposite side by the bromide ion, leading to anti-addition of the two bromine atoms across the double bond. libretexts.org

While this reaction can proceed without a catalyst, transition metals can be employed to facilitate the process. Copper(II) bromide (CuBr₂) is known to be an effective brominating agent in various organic syntheses. thieme-connect.de For instance, CuBr₂ has been used for the efficient bromination of glycosides. thieme-connect.de In the context of methyl acrylate, Cu(II)Br₂ can serve as a source of bromine and catalyze the addition reaction, leading to the formation of methyl 2,3-dibromopropanoate. The use of a catalyst can improve reaction rates and yields under milder conditions.

Esterification-Based Synthetic Routes

An alternative strategy involves first synthesizing the dibrominated carboxylic acid and then converting it to its methyl ester. This two-step approach allows for greater control over the final product.

Esterification of Dibromopropanoic Acids with Methanol (B129727) under Acidic Conditions

The Fischer esterification is a cornerstone of organic synthesis for converting carboxylic acids into esters. cerritos.edupatsnap.com This method involves reacting a carboxylic acid, in this case, 2,3-dibromopropanoic acid, with an alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.com The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol molecule. masterorganicchemistry.commasterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation of this species regenerates the acid catalyst and provides the final methyl ester product. masterorganicchemistry.com

Fischer Esterification General Conditions
ParameterConditionRationale
Reactant Ratio Use of excess alcohol (methanol)Shifts the equilibrium towards the product side (Le Châtelier's Principle). tamu.edu
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl, p-TsOH)Protonates the carbonyl group, activating it for nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com
Temperature Heating/RefluxIncreases the rate of reaction to reach equilibrium faster. patsnap.comtamu.edu
Water Removal Dean-Stark apparatus or dehydrating agentsRemoves water as it is formed, driving the equilibrium towards the ester product. numberanalytics.com

Optimization of Reaction Conditions and Catalyst Selection in Esterification Processes

To maximize the yield of methyl dibromopropanoate from Fischer esterification, several reaction parameters can be optimized. The reversible nature of the reaction necessitates strategies to shift the equilibrium in favor of the ester product. numberanalytics.com

Key Optimization Strategies:

Reactant Concentration: Employing a large excess of the alcohol (methanol) is a common and cost-effective method to drive the reaction forward. tamu.edunumberanalytics.com

Water Removal: The continuous removal of water, a byproduct of the reaction, is highly effective. This can be achieved physically using a Dean-Stark apparatus, particularly when the reaction is run in a solvent like toluene (B28343) that forms an azeotrope with water, or by using chemical dehydrating agents. numberanalytics.comnumberanalytics.com

Catalyst Choice and Concentration: Strong protic acids like sulfuric acid and p-toluenesulfonic acid (p-TsOH) are conventional choices. masterorganicchemistry.com Lewis acid catalysts, such as zirconium complexes, have also been developed and can offer advantages like moisture tolerance, avoiding the need for stringent water removal techniques. nih.gov The concentration of the catalyst must be optimized; while a higher concentration can increase the rate, it may also promote side reactions. numberanalytics.com

Temperature: The reaction is typically heated to reflux to increase the reaction rate. patsnap.com However, the temperature must be carefully controlled to prevent the degradation of reactants or products, or the occurrence of side reactions like the dehydration of the alcohol. numberanalytics.comnumberanalytics.com

Methyl Ester Formation from Carboxylic Acids via Diazomethane (B1218177) and Related Reagents

For a high-yield, clean, and rapid conversion of carboxylic acids to their methyl esters, diazomethane (CH₂N₂) is an exceptionally effective reagent. jove.comalmerja.com The reaction proceeds with excellent yields and the only byproduct is nitrogen gas, which simplifies purification. jove.comalmerja.com

The mechanism involves a simple acid-base reaction where the acidic proton of the carboxylic acid (2,3-dibromopropanoic acid) protonates the diazomethane. libretexts.org This creates a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas as a leaving group. jove.comlibretexts.org

Comparison of Methylating Agents
ReagentAdvantagesDisadvantages
Diazomethane (CH₂N₂) High yield, fast reaction, clean conversion (N₂ is the only byproduct). jove.comalmerja.comHighly toxic, potentially explosive gas, must be prepared in-situ. jove.comalmerja.com
Trimethylsilyldiazomethane (TMS-CHN₂) Safer, non-explosive alternative to diazomethane, commercially available in solution. libretexts.orgjst.go.jpSlower reaction rate compared to diazomethane, can form by-products if methanol is not used as a co-solvent. libretexts.orgwordpress.com

Due to the hazardous nature of diazomethane, which is a toxic and explosive gas, safer alternatives have been developed. almerja.comlibretexts.org Trimethylsilyldiazomethane (TMS-diazomethane) is a popular substitute that is commercially available as a solution and is not explosive. libretexts.orgcommonorganicchemistry.com It reacts smoothly with carboxylic acids in the presence of methanol to give methyl esters in excellent yields. jst.go.jp The reaction with TMS-diazomethane is typically carried out by dissolving the carboxylic acid in a mixture of a solvent like benzene (B151609) or dichloromethane (B109758) and methanol, and then adding the TMS-diazomethane solution. jst.go.jpcommonorganicchemistry.com

Stereoselective and Enantioselective Approaches to Dibromopropanoates and Analogues

The synthesis of specific stereoisomers of dibromopropanoates is crucial, as the spatial arrangement of the bromine atoms significantly influences the molecule's chemical and biological properties. Methyl 2,3-dibromopropanoate, for instance, is a chiral compound that exists as a pair of enantiomers. The ability to selectively synthesize or separate these enantiomers is vital for applications where only one specific isomer provides the desired reactivity or biological activity.

One significant application highlighting the importance of stereoselectivity is the enantioselective synthesis of the antiepileptic drug Lacosamide. Methyl 2,3-dibromopropanoate serves as a key starting material in an efficient four-step synthesis of this pharmaceutical agent. The process begins with the conversion of the dibromo-ester to 2-bromo-3-methoxypropanoic acid, which is then reacted with benzylamine. A subsequent enzymatic resolution step is employed to isolate the desired (R)-enantiomer, which ultimately leads to the final drug compound. This pathway demonstrates the utility of chiral dibromopropanoates in constructing complex and stereochemically defined pharmaceutical molecules.

The development of catalytic asymmetric methods is a primary focus in modern organic synthesis. For dibromopropanoates and their analogues, this involves strategies like catalytic asymmetric cyclopropanation of alkenes with diazo compounds, which can generate chiral cyclopropanes that are precursors to or analogues of these compounds. researchgate.net Although not directly a dibromination, these methods establish key stereocenters that can be further functionalized. Researchers are continuously exploring new catalyst systems and reaction conditions to achieve high levels of diastereo- and enantioselectivity in the synthesis of halogenated propanoid structures.

Preparation of Specific Isomers (e.g., 2,2-Dibromopropionate)

The controlled synthesis of specific constitutional isomers, such as methyl 2,2-dibromopropanoate, is essential for their use as versatile intermediates in organic synthesis. These isomers can serve as precursors to ynolates, which are highly reactive ketene (B1206846) anion equivalents. orgsyn.org The generation of ynolates from α,α-dibromo esters provides a practical and convenient method for their use in further reactions, such as the (Z)-selective olefination of acylsilanes. orgsyn.org

A common method for preparing α,α-dibromo esters involves the reaction of an α-bromo ester with a brominating agent. For example, ethyl 2,2-dibromopropionate can be synthesized from ethyl 2-bromopropanoate (B1255678). orgsyn.org This transformation can be adapted for the corresponding methyl ester. The process typically involves the formation of an ester enolate using a strong base, followed by quenching with a bromine source.

A detailed procedure for a related compound, ethyl 2,2-dibromopropionate, illustrates the general approach. orgsyn.org The synthesis begins with the deprotonation of an α-bromo ester using a strong lithium amide base at low temperatures, followed by reaction with a brominating agent like 1,2-dibromo-1,1,2,2-tetrachloroethane. orgsyn.org

Table 1: Synthesis of Ethyl 2,2-dibromopropionate

Step Reagent/Condition Purpose Observations Yield
1. Enolate Formation Ethyl 2-bromopropanoate in anhydrous THF, cooled to -78 °C Prepare the substrate Colorless solution -
2. Deprotonation Lithium diisopropylamide (LDA) added dropwise at -78 °C Generate the lithium enolate - -
3. Bromination Solution of 1,2-dibromo-1,1,2,2-tetrachloroethane in THF added Introduce the second bromine atom at the α-position Temperature rose from -71 °C to -35 °C during addition -
4. Workup Quenched with aqueous NaOH solution Neutralize the reaction and separate phases - -

| 5. Purification | Distillation under reduced pressure | Isolate the final product | Colorless liquid collected at 71–80 °C / 17 mmHg | 90% |

This table is based on the synthesis of the ethyl ester analogue as described in Organic Syntheses. orgsyn.org

Another approach involves the direct bromination of the corresponding acid followed by esterification. For example, 2,3-dibromo-2-methylpropionic acid can be synthesized by adding bromine to an aqueous solution of methacrylic acid at elevated temperatures (50-100°C). google.com The resulting acid can then be esterified to yield the methyl ester. This method offers a direct route to vicinal dibromo-compounds.

Table 2: List of Compounds

Compound Name
Propanoic acid, dibromo-, methyl ester
Methyl 2,3-dibromopropanoate
Methyl 2,2-dibromopropanoate
Ethyl 2,2-dibromopropionate
Ethyl 2-bromopropanoate
Lacosamide
2-bromo-3-methoxypropanoic acid
Benzylamine
1,2-dibromo-1,1,2,2-tetrachloroethane
Lithium diisopropylamide (LDA)
2,3-dibromo-2-methylpropionic acid
Methacrylic acid
Bromine
Tetrahydrofuran (B95107) (THF)

Elucidating Reaction Mechanisms and Chemical Reactivity of Propanoic Acid, Dibromo , Methyl Ester

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the bromine atoms and the adjacent ester group makes the carbon backbone of methyl 2,3-dibromopropionate electrophilic and thus prone to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, involving a bimolecular, single-step process where the nucleophile attacks the carbon center while the bromide leaving group departs. chemguide.co.ukepa.gov

Displacement of Halogen Atoms by Diverse Nucleophiles (e.g., Hydroxide (B78521), Amines, Thiols)

The carbon-bromine bonds in methyl 2,3-dibromopropionate can be cleaved by a range of nucleophiles, enabling the introduction of various functional groups.

Oxygen Nucleophiles : Reactions with oxygen-based nucleophiles are common. While strong bases like hydroxide or alkoxides can favor elimination, they can also act as nucleophiles under certain conditions. chemguide.co.uk For instance, the condensation of methyl 2,3-dibromopropionate with catechols (diphenolic compounds) in the presence of a base leads to the formation of 1,4-benzodioxane-2-carboxylates, a class of heterocyclic compounds.

Nitrogen Nucleophiles : Amine-based nucleophiles react readily to form new carbon-nitrogen bonds. In a notable example, the reaction of 2-acetamido-3-hydroxypyridine with methyl 2,3-dibromopropionate yields a 2-substituted pyrido-oxazine derivative through a regioselective, one-step process. The azide (B81097) ion (N₃⁻) is another effective nitrogen nucleophile. Methyl 2,3-dibromopropionate serves as a precursor in the synthesis of methyl 2-azidoacrylate, a reaction that involves the displacement of a bromine atom by the azide, followed by an elimination step.

Sulfur Nucleophiles : Thiolates (RS⁻) are potent nucleophiles that can displace both bromine atoms. Research using the analogous ethyl 2,3-dibromopropionate has shown that reaction with two equivalents of a sodium n-alkanethiolate produces the corresponding ethyl 2,3-bis(n-alkylthio)propionate. sigmaaldrich.com The reaction with bifunctional nucleophiles like 2-mercaptophenol (B73258) can yield different products depending on the reaction conditions, highlighting the influence of the solvent on the nucleophilic site (sulfur vs. oxygen).

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type Reference
Oxygen Catechol 1,4-Benzodioxane-2-carboxylate
Nitrogen 2-Acetamido-3-hydroxypyridine Pyrido-oxazine derivative
Nitrogen Sodium Azide (NaN₃) Azidoacrylate (after elimination)
Sulfur Sodium n-alkanethiolate 2,3-bis(alkylthio)propionate sigmaaldrich.com
Sulfur/Oxygen 2-Mercaptophenol 1,4-Benzoxathian carboxylates

Regiochemical and Stereochemical Control in Nucleophilic Attack

Controlling which bromine atom is substituted (regiochemistry) and the resulting three-dimensional arrangement of atoms (stereochemistry) is a key challenge.

Regioselectivity : The two carbon atoms bearing bromine are not equivalent; one is alpha (C2) and the other is beta (C3) to the carbonyl group. This inherent asymmetry influences nucleophilic attack. The reaction with 2-acetamido-3-hydroxypyridine demonstrates exclusive formation of the 2-substituted product, indicating high regioselectivity. Solvent choice can be a critical factor in controlling regiochemistry. In the reaction of an analog with 2-mercaptophenol, the polarity of the solvent mixture was found to dictate the site of attack by influencing the solvation of the different nucleophilic atoms (oxygen vs. sulfur) in the reagent.

Stereochemistry : For SN2 reactions occurring at a chiral center, an inversion of stereochemistry is expected. epa.gov In studies involving related chiral compounds, such as methyl (R,R)- and (R,S)-2,3-dibromo-2,3-diarylpropanoates, the initial stereochemistry of the substrate was shown to be a determining factor in the reaction pathway when treated with methoxide (B1231860), influencing whether dehydrobromination or another elimination pathway (debromination) occurred. rsc.org The intermediate formation of a planar α-bromoacrylate via elimination can also lead to a loss of stereochemical information, impacting the stereochemical outcome of subsequent addition reactions.

Elimination Reactions

Elimination reactions are a prominent feature of the reactivity of methyl 2,3-dibromopropionate, often competing with nucleophilic substitution. These reactions involve the removal of atoms from the adjacent carbon atoms to form a double bond.

Dehydrobromination Pathways to Form Bromoacrylates

Dehydrobromination, the removal of a hydrogen atom and a bromine atom, is a primary elimination pathway for methyl 2,3-dibromopropionate. This reaction yields methyl 2-bromoacrylate or methyl 3-bromoacrylate, which are valuable synthetic intermediates. For example, the dehydrohalogenation of the related compound methyl 2-bromo-3-fluoropropanoate with sodium methoxide results in the formation of methyl α-bromoacrylate. lookchem.com In studies on similar 3-aryl-2,3-dihalopropanoates, dehydrobromination was identified as a competing pathway alongside reductive elimination (debromination), with its prevalence depending on the substrate's structure. organic-chemistry.org

Base-Mediated E2 Elimination Processes and Ligand Effects

Dehydrobromination is typically promoted by a base and follows a bimolecular elimination (E2) mechanism. libretexts.org This is a concerted, single-step reaction where the base removes a proton from the carbon adjacent to the leaving group, and the carbon-bromine bond breaks simultaneously to form a π-bond. researchgate.netlibretexts.org

The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org The choice of base is critical:

Base Strength and Steric Hindrance : Strong bases favor E2 elimination. libretexts.org Bulky, sterically hindered bases, such as potassium tert-butoxide, are particularly effective at promoting elimination over substitution because their size impedes them from acting as nucleophiles at the carbon center. libretexts.org Conversely, smaller bases like hydroxide or methoxide can lead to a mixture of substitution and elimination products. libretexts.org

Ligand Effects : While "ligand effects" are most commonly discussed in the context of metal-catalyzed reactions, beilstein-journals.org in base-mediated eliminations, the nature of the base itself (e.g., its steric bulk) and the counter-ion can be considered analogous factors that influence the transition state and reaction outcome. For instance, using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common strategy to favor elimination.

The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement of the proton being removed and the bromine leaving group. This means the H-C-C-Br dihedral angle must be approximately 180° for the reaction to proceed efficiently. libretexts.orglibretexts.org

Analysis of Competing Substitution and Elimination Reactions

A central aspect of the chemistry of methyl 2,3-dibromopropionate is the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. The outcome is determined by a balance of several factors. libretexts.orglibretexts.org

Table 2: Factors Influencing Substitution (SN2) vs. Elimination (E2)

Factor Favors SN2 Favors E2 Reference
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, RS⁻, N₃⁻) Strong, sterically hindered base (e.g., t-BuO⁻) libretexts.orglibretexts.org
Substrate Structure Primary halide > Secondary halide Tertiary halide > Secondary halide nih.gov
Solvent Polar aprotic solvents (e.g., DMSO, Acetone) can enhance nucleophilicity Less critical, but solvent can influence base strength libretexts.org
Temperature Lower temperatures Higher temperatures generally favor elimination nih.gov

For methyl 2,3-dibromopropionate, which has a secondary bromide at the C2 position, both SN2 and E2 reactions are possible. nih.gov Strong bases like hydroxide or ethoxide will favor E2 elimination, while good nucleophiles that are weaker bases, such as iodide or thiolates, are more likely to lead to SN2 substitution. rsc.orglibretexts.org In many cases, a mixture of products is obtained, and careful selection of reagents and reaction conditions is necessary to steer the reaction toward the desired outcome. youtube.com

Reductive Transformations

The chemical structure of methyl 2,3-dibromopropanoate allows for selective reduction at either the ester group or the carbon-bromine bonds, leading to different classes of compounds.

Reduction of the Ester Functional Group to Alcohols

The ester group of propanoic acid, dibromo-, methyl ester can be reduced to a primary alcohol, yielding 2,3-dibromopropan-1-ol. This transformation requires powerful reducing agents capable of reducing esters. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, quantitatively reducing fatty acid methyl esters to their corresponding fatty alcohols. nih.gov The reaction proceeds rapidly, converting the ester into a 1º-alcohol. researchgate.net

Alternative, less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are typically too weak to reduce esters directly. researchgate.net However, their reactivity can be enhanced. For instance, the combination of NaBH₄ with reagents like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O) generates more potent reducing species in situ, such as borane (B79455) (BH₃), which can effectively reduce carboxylic acids and esters. researchgate.net

Table 1: Reagents for Ester Reduction

Reagent Conditions Product
Lithium aluminum hydride (LiAlH₄) Ether solvent 2,3-Dibromopropan-1-ol

Generation of Ester Dianions via Lithium-Halogen Exchange and Reductive Lithiation

A significant reductive transformation involves the carbon-bromine bonds through metal-halogen exchange, a fundamental reaction for creating organometallic compounds. wikipedia.org This process is particularly efficient for preparing organolithium reagents from organic bromides and iodides. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

For α,α-dibromo esters, including derivatives of this compound, ester dianions can be generated through two primary methods: orgsyn.org

Lithium-Halogen Exchange : This is a convenient laboratory-scale method involving the reaction of the dibromo ester with an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -72 °C) in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction is kinetically controlled, and its speed can exceed that of proton transfer or nucleophilic addition. wikipedia.orgharvard.edu The mechanism is thought to involve a nucleophilic pathway that may generate a reversible "ate-complex" intermediate. orgsyn.orgharvard.edu

Reductive Lithiation : For larger-scale syntheses, a naphthalene-catalyzed reductive lithiation using lithium metal is an alternative procedure. orgsyn.org This heterogeneous reaction involves the direct reaction of the metal with the organic halide. wikipedia.org

These generated ester dianions are valuable intermediates, for instance, in the synthesis of ynolates through thermal cleavage. orgsyn.org Theoretical studies on similar systems, like 1,1-dihaloalkenes, show that the lithium-halogen exchange preferentially occurs at the more sterically hindered bromine atom under kinetic control. nih.gov

Hydrolysis of the Methyl Ester Functionality

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2,3-dibromopropanoic acid. This reaction is typically carried out under basic conditions, a process known as saponification.

A standard procedure involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), often in the presence of a co-solvent like methanol (B129727) to ensure miscibility. chemspider.com After the reaction is complete, the resulting carboxylate salt is acidified with a strong acid, like hydrochloric acid (HCl), to precipitate the free carboxylic acid. chemspider.com This method is generally high-yielding. chemspider.com

Table 2: Typical Conditions for Methyl Ester Hydrolysis

Reagents Solvent Reaction Step Product
1. NaOH Water/Methanol Reflux Sodium 2,3-dibromopropanoate (intermediate)

Cycloaddition and Condensation Reactions

The presence of two bromine atoms makes this compound a key precursor for forming unsaturated systems via dehydrobromination. These activated intermediates can then participate in various cycloaddition and condensation reactions to form heterocyclic structures.

Catalytic Cyclization with Azides for the Synthesis of 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles is a cornerstone of click chemistry, most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. nih.gov this compound can serve as a precursor to the necessary alkyne (methyl propiolate) through double dehydrobromination. Alternatively, it can be converted into other activated species suitable for triazole synthesis. For instance, it is a known precursor for methyl 2-azidoacrylate. chemicalbook.com

The cycloaddition reaction itself is often catalyzed to control regioselectivity. nih.gov

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most prevalent method, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. nih.govresearchgate.net

Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) : This method typically produces 1,5-disubstituted 1,2,3-triazoles. nih.gov

Modern protocols often employ green chemistry principles, using eco-friendly catalysts and solvents, such as water, to synthesize these important heterocyclic compounds. nih.govrsc.org The reaction mechanism for the copper-catalyzed variant is proposed to involve the formation of a triazole intermediate through 1,3-dipolar cycloaddition, which is promoted by the transition metal complex. frontiersin.org

Condensation Pathways in Heterocycle Formation (e.g., 2,3-Dihydro-1,4-benzoxathiine (B3001278) Derivatives)

This compound is a valuable substrate for synthesizing heterocyclic systems like 2,3-dihydro-1,4-benzoxathiine derivatives. researchgate.net The formation of this ring system can be achieved through the reaction of the dibromo ester with bifunctional nucleophiles such as 2-mercaptophenols or their equivalents. researchgate.net The reaction conditions, including the choice of base and solvent, can be tuned to manage the regioselectivity of the cyclization. researchgate.net

The general strategy involves a condensation reaction where the nucleophile displaces the two bromine atoms, leading to ring closure. For example, the treatment of 1,2-mercaptophenol with an organic base can generate O- and S-anions, whose differential reactivity towards an electrophile like methyl 2,3-dibromopropanoate (or a derivative thereof) can direct the formation of the desired heterocyclic product. researchgate.net Such condensation reactions are a broad and powerful tool for building a variety of heterocyclic scaffolds, including benzothiazoles and benzoxazines, from appropriate starting materials. mdpi.commdpi.com

Influence of Bromine Position on Compound Reactivity Profile

The reactivity of methyl dibromopropanoate is significantly influenced by the location of the two bromine atoms on the propane (B168953) chain. The three primary isomers—methyl 2,2-dibromopropanoate, methyl 2,3-dibromopropanoate, and methyl 3,3-dibromopropanoate—exhibit distinct chemical behaviors, particularly in elimination and nucleophilic substitution reactions. These differences arise from variations in steric hindrance and the electronic effects imposed by the bromine atoms' positions relative to the ester group.

Methyl 2,3-dibromopropanoate (Vicinal Dihalide):

As a vicinal dihalide, where the bromine atoms are on adjacent carbons, methyl 2,3-dibromopropanoate is primed for elimination reactions. libretexts.org Treatment with a strong base, such as sodium amide (NaNH₂), can lead to a double dehydrobromination. libretexts.org The first elimination of HBr forms methyl 2-bromoacrylate, and a subsequent elimination can produce methyl propiolate. masterorganicchemistry.com The reaction proceeds through an E2 mechanism, which requires an anti-periplanar arrangement between the hydrogen and the leaving bromine atom. libretexts.org

The presence of a bromine atom on the α-carbon (C2) and another on the β-carbon (C3) allows for a stepwise elimination process. The initial elimination is often favored at the more acidic and less sterically hindered C2 position.

Methyl 2,2-dibromopropanoate (Geminal Dihalide):

In this geminal dihalide, both bromine atoms are attached to the same carbon atom (C2), which is the α-carbon. orgsyn.org This arrangement influences its reactivity in several ways. Elimination reactions are still possible, though the pathway differs from the vicinal isomer. A strong base can abstract a proton from the C3 carbon, leading to the elimination of one bromine atom to form an α-bromo acrylic ester.

Hydrolysis of geminal dihalides can lead to the formation of carbonyl compounds. nbinno.com In the case of methyl 2,2-dibromopropanoate, hydrolysis could potentially yield methyl pyruvate (B1213749) after the replacement of the two bromine atoms with hydroxyl groups, which would then lose water.

Methyl 3,3-dibromopropanoate (Geminal Dihalide):

Here, the two bromine atoms are on the β-carbon (C3). This isomer is generally less reactive towards nucleophilic substitution at the C3 position due to steric hindrance and the absence of an activating group on the same carbon. However, it is well-suited for certain types of reactions. For instance, it can serve as a precursor in the synthesis of other compounds through reactions that involve the C-Br bonds.

Elimination reactions are also a key feature of its chemistry. Treatment with a base can lead to the formation of methyl 3-bromoacrylate.

Comparative Reactivity in Elimination Reactions:

The position of the bromine atoms dictates the products of elimination reactions and can influence the reaction rates.

Table 1: Comparison of Elimination Reaction Products for Methyl Dibromopropanoate Isomers

IsomerReagent/ConditionPrimary Product(s)Reaction Type
Methyl 2,3-dibromopropanoateStrong Base (e.g., NaNH₂)Methyl 2-bromoacrylate, Methyl propiolateDouble Dehydrobromination
Methyl 2,2-dibromopropanoateStrong BaseMethyl 2-bromoacrylateDehydrobromination
Methyl 3,3-dibromopropanoateStrong BaseMethyl 3-bromoacrylateDehydrobromination

Steric and Electronic Effects:

The reactivity of these isomers in nucleophilic substitution reactions (SN2) is heavily dependent on steric hindrance around the carbon atom bearing the bromine.

Methyl 3,3-dibromopropanoate: The primary carbon (C3) would typically be a good candidate for SN2 reactions. However, the presence of two bulky bromine atoms on the adjacent carbon in the 2,3-isomer and on the same carbon in the 3,3-isomer can sterically hinder the approach of a nucleophile.

Methyl 2,3-dibromopropanoate: The C3 bromine is on a primary carbon, while the C2 bromine is on a secondary carbon. SN2 reactions are generally faster at primary carbons than secondary carbons due to less steric hindrance.

Methyl 2,2-dibromopropanoate: The bromine atoms are on a secondary carbon (C2), which is also attached to the electron-withdrawing carbonyl group. This electronic effect can influence the reactivity of the C-Br bonds.

Table 2: Predicted Relative Reactivity in SN2 Reactions

IsomerPosition of BromineExpected Relative SN2 ReactivityRationale
Methyl 3-bromopropanoateC3 (Primary)HighestLeast steric hindrance at the reaction center. nbinno.com
Methyl 2,3-dibromopropanoateC2 (Secondary), C3 (Primary)IntermediateReaction at C3 is sterically more accessible than at C2.
Methyl 2,2-dibromopropanoateC2 (Secondary)LowerIncreased steric hindrance at the secondary carbon.

Advanced Spectroscopic Characterization Methodologies for Propanoic Acid, Dibromo , Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For methyl dibromopropanoate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the molecular structure and differentiating between its isomeric forms.

Proton (¹H) NMR for Structural Elucidation and Isomeric Differentiation

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. This is particularly useful for distinguishing between the 2,3-dibromo and 2,2-dibromo isomers of methyl propanoate.

In methyl 2,3-dibromopropanoate, the protons have distinct chemical shifts and coupling patterns. The spectrum typically displays a complex pattern arising from the three non-equivalent protons on the propanoate chain, in addition to the singlet from the methyl ester group. The proton on the carbon bearing a bromine atom (α-carbon) will be shifted downfield due to the electronegativity of the bromine. The adjacent methylene (B1212753) protons (CH2Br) will also be downfield and will exhibit splitting due to coupling with the neighboring methine proton. A representative ¹H NMR spectrum for methyl 2,3-dibromopropanoate in CDCl₃ shows signals at approximately 4.45 ppm (doublet of doublets), 3.92 ppm (doublet of doublets), and 3.70 ppm (doublet of doublets), with coupling constants that reveal the connectivity of these protons. The methyl ester protons typically appear as a singlet around 3.84 ppm. chemicalbook.com

Conversely, the ¹H NMR spectrum of methyl 2,2-dibromopropanoate would be significantly simpler. Due to the presence of two bromine atoms on the same carbon, there would be a singlet for the methyl group adjacent to the dibrominated carbon and a singlet for the methyl ester group. The absence of proton-proton coupling in the propanoate chain is a key differentiating feature.

Table 1: Representative ¹H NMR Data for Methyl 2,3-dibromopropanoate

Chemical Shift (ppm) Multiplicity Assignment
~4.45 dd CHBr
~3.92 dd CH₂Br (one H)
~3.70 dd CH₂Br (one H)
~3.84 s OCH₃

Note: dd = doublet of doublets, s = singlet. Chemical shifts are approximate and can vary based on solvent and instrument frequency.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.

For methyl 2,3-dibromopropanoate, one would expect to see four distinct signals in the ¹³C NMR spectrum, corresponding to the carbonyl carbon, the two carbons bearing bromine atoms, and the methyl ester carbon. The carbon atoms directly bonded to the electronegative bromine and oxygen atoms will be shifted significantly downfield.

In contrast, the ¹³C NMR spectrum of methyl 2,2-dibromopropanoate would also show four signals, but their chemical shifts would differ significantly due to the different substitution pattern. The carbon atom bonded to two bromine atoms (CBr₂) would have a characteristic chemical shift, distinguishing it from the CHBr and CH₂Br carbons of the 2,3-isomer.

Table 2: Predicted ¹³C NMR Resonances for Dibromopropanoate Isomers

Isomer Carbon Assignment Expected Chemical Shift Range (ppm)
Methyl 2,3-dibromopropanoate C=O 165-175
CHBr 40-50
CH₂Br 30-40
OCH₃ 50-60
Methyl 2,2-dibromopropanoate C=O 165-175
CBr₂ 30-40
CH₃ 20-30
OCH₃ 50-60

Note: These are general expected ranges and actual values can vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of methyl dibromopropanoate and for analyzing the fragmentation patterns of its isomers. nih.gov A product with a purity of ≥97.0% as determined by GC is commercially available. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum for methyl 2,3-dibromopropanoate shows a characteristic molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak appears as a characteristic triplet pattern (M, M+2, M+4).

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the acyl group. For methyl 2,3-dibromopropanoate, characteristic fragments would also arise from the cleavage of the C-Br bonds and the carbon-carbon bonds of the propanoate chain. The NIST WebBook provides a mass spectrum for methyl 2,3-dibromopropionate, showing prominent peaks that can be attributed to various fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition of the molecule. An acceptable value for a measured mass is generally considered to be within 5 ppm of the calculated accurate mass.

For a molecule with the formula C₄H₆Br₂O₂, HRMS can distinguish it from other molecules that may have the same nominal mass but a different elemental composition. The ability to obtain an accurate mass measurement provides strong evidence for the chemical formula of an unknown compound or confirms the identity of a known compound. This technique is crucial for meeting the stringent requirements for publication in scientific journals and for the definitive identification of chemical substances.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies.

The IR spectrum of methyl 2,3-dibromopropanoate exhibits several key absorption bands that confirm its structure. chemicalbook.com A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. The C-Br stretching vibrations typically occur in the fingerprint region, at lower wavenumbers (below 800 cm⁻¹). The C-H stretching vibrations of the aliphatic and methyl groups are observed in the 2850-3000 cm⁻¹ range. The NIST Chemistry WebBook provides a reference IR spectrum for methyl 2,3-dibromopropionate. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for Methyl 2,3-dibromopropanoate

Wavenumber Range (cm⁻¹) Functional Group Vibration Type
2850-3000 C-H Stretching
1735-1750 C=O Stretching
1100-1300 C-O Stretching

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are essential for the separation and purity assessment of "Propanoic acid, dibromo-, methyl ester" (methyl 2,3-dibromopropanoate). These methods exploit the compound's physicochemical properties to separate it from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Excess Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive compounds like methyl dibromopropanoate. For routine purity analysis, reversed-phase HPLC is commonly employed. sielc.com This method uses a nonpolar stationary phase (like C18) and a polar mobile phase, separating compounds based on their hydrophobicity.

A typical HPLC method for a related compound, methyl 2,3-dibromo-2-methylpropanoate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Detection is commonly achieved using a UV detector, as the ester functional group provides some chromophoric activity, although the lack of a strong chromophore may limit sensitivity. libretexts.org

Since methyl 2,3-dibromopropanoate contains a chiral center at the C-2 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, particularly in pharmaceutical or biological contexts. Chiral HPLC is the method of choice for this purpose. chromatographyonline.comphenomenex.comresearchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. preprints.org

Common CSPs include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides. sigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) (in normal-phase mode), is crucial for achieving optimal resolution. chromatographyonline.com The ability to separate and quantify the individual enantiomers allows for the determination of enantiomeric excess (e.e.), a critical quality attribute for chiral molecules.

Interactive Data Table: Illustrative HPLC Parameters for Analysis

Parameter Purity Analysis (Reversed-Phase) Enantiomeric Analysis (Chiral)
Stationary Phase C18 (Octadecyl-silica) Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid n-Hexane / Isopropanol (e.g., 90:10 v/v)
Detector UV-Vis UV-Vis / Circular Dichroism (CD)
Flow Rate 1.0 mL/min 0.5 - 1.0 mL/min

Gas Chromatography (GC) for Volatility-Based Separation

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com Methyl 2,3-dibromopropanoate, being a relatively small ester, possesses sufficient volatility and thermal stability to be amenable to GC analysis. sigmaaldrich.comnist.gov The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or hydrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. proquest.com

The choice of stationary phase is critical for resolving the target compound from any impurities. A common choice for general-purpose analysis of such esters is a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent). thermofisher.com The temperature of the GC oven is programmed to ramp up during the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. proquest.com

For detection, a Flame Ionization Detector (FID) can be used, which offers good sensitivity for organic compounds. However, due to the presence of two bromine atoms, an Electron Capture Detector (ECD) is exceptionally well-suited for this analysis. chromatographyonline.comresearchgate.net The ECD is highly selective and sensitive towards halogenated compounds, as the bromine atoms readily "capture" electrons, generating a strong signal. researchgate.net This makes the ECD ideal for trace-level analysis. When coupled with a Mass Spectrometer (GC-MS), GC provides not only retention time data but also mass spectra, which can definitively identify the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. proquest.comacs.org The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, aiding in identification. acs.org

Interactive Data Table: Typical GC Parameters for Methyl Dibromopropanoate

Parameter Method Details
Column Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film) with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min)
Injector Split/Splitless, Temperature: ~250 °C
Oven Program Example: Initial 50 °C, ramp at 10 °C/min to 250 °C, hold for 5 min

| Detector | Electron Capture Detector (ECD) for high sensitivity to halogens, or Mass Spectrometer (MS) for structural confirmation |

Derivatization Strategies for Enhanced Spectroscopic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical method. This can enhance volatility for GC, improve chromatographic separation, or increase the sensitivity of detection.

Methyl Ester Derivatization in Analytical Methods

While the subject compound is already a methyl ester, it is important to understand why its parent compound, 2,3-dibromopropanoic acid, is often converted to this form for analysis, particularly by Gas Chromatography. colostate.edunih.gov Carboxylic acids themselves are generally polar and non-volatile due to strong intermolecular hydrogen bonding. colostate.edu These properties make them unsuitable for direct GC analysis, as they tend to exhibit poor peak shape (tailing) and may not elute from the GC column at all. nih.gov

The process of esterification, specifically converting the carboxylic acid group (-COOH) to a methyl ester group (-COOCH₃), is a common derivatization strategy to overcome these issues. gcms.czaocs.org This reaction replaces the acidic proton with a methyl group, which accomplishes several key objectives:

Increases Volatility: By eliminating hydrogen bonding, the boiling point of the molecule is significantly lowered, making it suitable for GC. nih.gov

Reduces Polarity: The resulting ester is less polar than the parent acid, leading to more symmetric (Gaussian) peak shapes and improved chromatographic performance. colostate.edu

Improves Stability: The ester form is often more thermally stable than the free acid.

Common reagents for this methylation include diazomethane (B1218177), boron trifluoride in methanol (B129727) (BF₃-methanol), or methanolic HCl. nih.govgcms.cz Therefore, the analysis of "this compound" is often the result of a deliberate derivatization step designed to make the parent acid compatible with GC-based methods. colostate.edu

Charge-Reversal Derivatization for Increased Detection Sensitivity

In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), the efficiency of ionization is paramount for achieving high sensitivity. Carboxylic acids are typically analyzed in negative ion mode electrospray ionization (ESI), where they are detected as the deprotonated carboxylate anion [M-H]⁻. However, this mode can be suppressed by the acidic mobile phases (e.g., containing formic acid) required for good reversed-phase chromatography, leading to poor sensitivity. nih.govnih.gov

Charge-reversal derivatization is an advanced strategy designed to overcome this limitation. nih.govacs.org This technique involves reacting the carboxylic acid functional group with a specialized reagent that attaches a permanent positive charge to the molecule. nih.govnih.gov For example, the parent 2,3-dibromopropanoic acid could be reacted with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govresearchgate.net This converts the analyte from a molecule that forms a negative ion into one that carries a fixed positive charge.

The key advantages of this approach are:

Enhanced Sensitivity: The derivatized molecule is now analyzed in positive ion mode ESI, which is often more efficient and less susceptible to suppression by mobile phase additives. This can lead to dramatic increases in signal intensity, sometimes by several orders of magnitude. nih.govresearchgate.net

Improved Specificity: The derivatizing tag can be designed to produce a specific, predictable fragment ion upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This allows for highly selective detection using Multiple Reaction Monitoring (MRM), reducing background noise and further improving sensitivity. acs.orglongdom.org

This strategy transforms a difficult-to-detect analyte into one that is readily ionized and quantified, enabling the measurement of very low concentrations. nih.gov

Theoretical and Computational Chemistry Studies on Propanoic Acid, Dibromo , Methyl Ester

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the reactivity and electronic properties of methyl 2,3-dibromopropanoate. These methods provide a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) for Electronic Structure, Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like methyl 2,3-dibromopropanoate. DFT calculations are frequently employed to understand the intricacies of reactions where this compound serves as a key reactant. For instance, the B3LYP hybrid functional has been utilized to determine the energies of different conformers that form during reaction sequences involving the dehydrobromination of methyl 2,3-dibromopropanoate and subsequent annulation reactions.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), offer a quantitative measure of a molecule's reactivity. kent.ac.uk While specific values for methyl 2,3-dibromopropanoate are not extensively tabulated in dedicated studies, these descriptors are crucial for predicting its behavior in chemical reactions.

Table 1: Representative Global Reactivity Descriptors (Illustrative)

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates reactivity.

Note: The values in this table are representative and illustrate the types of descriptors obtained from DFT calculations.

Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For methyl 2,3-dibromopropanoate, these calculations would highlight the electrophilic nature of the carbon atoms bonded to the bromine atoms and the carbonyl carbon, as well as the nucleophilic character of the oxygen atoms.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster) for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for calculating molecular properties. canterbury.ac.nz While detailed studies employing high-level ab initio methods like Møller-Plesset Perturbation Theory (MP2) or Coupled Cluster (CC) on methyl 2,3-dibromopropanoate are not widely published, these techniques are the gold standard for obtaining precise geometries, vibrational frequencies, and electronic properties. canterbury.ac.nz Hartree-Fock (HF) theory, being a more fundamental ab initio method, often serves as a starting point for more advanced calculations. researchgate.net

These methods are crucial for accurately predicting properties that are sensitive to electron correlation effects, which are significant in molecules containing heavy atoms like bromine.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational flexibility and dynamic behavior of methyl 2,3-dibromopropanoate.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of methyl 2,3-dibromopropanoate. The rotation around the C-C single bonds leads to various conformers with different energies. Quantum mechanics calculations are used to confirm the energies of different conformers, identifying the most stable (lowest energy) structures. ucl.ac.uk For example, in reactions involving this molecule, both thermodynamically stable and less stable conformers can be formed, and their relative energies can be calculated. ucl.ac.uk

Application of Force Fields in Molecular Mechanics Studies

Molecular mechanics employs classical physics and parameterized force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally less expensive than quantum chemical calculations, making it suitable for studying large systems or for performing long molecular dynamics simulations. canterbury.ac.nz

Force fields like OPLS3 (Optimized Potentials for Liquid Simulations) have been used for conformational analysis of molecules synthesized from methyl 2,3-dibromopropanoate. ucl.ac.uk The parameters within a force field (e.g., for bond stretching, angle bending, and torsional potentials) are crucial for accurately representing the molecule's behavior.

Table 2: Key Components of a Molecular Mechanics Force Field

Energy Term Description
Bond Stretching Energy required to stretch or compress a bond from its equilibrium length.
Angle Bending Energy required to bend the angle between three bonded atoms.
Torsional (Dihedral) Energy associated with the rotation around a chemical bond.
van der Waals Non-bonded interactions (attraction and repulsion) between atoms.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of both the theoretical model and the experimental structure.

For methyl 2,3-dibromopropanoate, computational chemistry can be used to predict its ¹H and ¹³C NMR spectra, as well as its vibrational spectra (infrared and Raman). mdpi.com The calculated chemical shifts and vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign spectral features. mdpi.comresearchgate.net While a detailed computational spectroscopic study dedicated solely to methyl 2,3-dibromopropanoate is not prominent, the principles of such analyses are well-established. canterbury.ac.nzresearchgate.net DFT methods, such as B3LYP, are commonly used for this purpose. researchgate.netmdpi.com

Table 3: List of Compounds Mentioned

Compound Name
Propanoic acid, dibromo-, methyl ester
Methyl 2,3-dibromopropanoate

Calculation of Vibrational Frequencies and Potential Energy Distributions

The vibrational spectrum of a molecule is a unique fingerprint that is determined by its three-dimensional structure and the nature of its chemical bonds. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the harmonic vibrational frequencies of molecules. nih.gov These calculations can predict the positions of absorption bands in the infrared (IR) and Raman spectra.

For halogenated esters like "this compound", DFT calculations can elucidate the vibrational modes associated with the carbon-bromine (C-Br) stretching and bending, the carbonyl (C=O) stretching of the ester group, and the various C-H and C-C bond vibrations. The accuracy of these predictions depends on the chosen functional and basis set. spectroscopyonline.com For instance, hybrid functionals like B3LYP are commonly employed for such calculations. nih.govresearchgate.net

The following table illustrates the types of vibrational modes that would be characterized for "this compound" using these computational techniques.

Vibrational Mode TypeTypical Frequency Range (cm⁻¹)
C-H stretching2800-3000
C=O stretching (ester)1735-1750
C-O stretching (ester)1000-1300
C-Br stretching500-600
CH₂ and CH bending1350-1480
C-C stretching800-1200

Note: This table represents typical ranges for these functional groups and the precise, calculated values for "this compound" would require a specific DFT and PED analysis.

NMR Chemical Shift Prediction and Analysis (e.g., DFT-GIAO and DFT-NBO)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation in organic chemistry. Computational methods can accurately predict NMR chemical shifts (δ) and coupling constants, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard and reliable approach for calculating NMR shielding constants, which are then converted to chemical shifts. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for "this compound" would involve optimizing the molecule's geometry and then performing GIAO-DFT calculations. The accuracy of the predicted shifts is highly dependent on the choice of the density functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net For complex molecules, comparing the calculated shifts for different possible isomers or conformers with experimental data can be a powerful tool for structural assignment. mdpi.com

Natural Bond Orbital (NBO) analysis is another computational technique that provides insights into the electronic structure of a molecule. DFT-NBO analysis can be used to understand the hybridization of atoms, the nature of bonding and antibonding orbitals, and intramolecular interactions such as hyperconjugation. mdpi.com For "this compound", NBO analysis could reveal the electronic effects of the two bromine atoms on the electron distribution within the molecule, which in turn influences the NMR chemical shifts. While the methodologies for DFT-GIAO and DFT-NBO are well-developed, specific studies applying them to "this compound" are not prevalent in the reviewed literature. imist.maresearchgate.net

The following table outlines the expected ¹³C NMR chemical shift ranges for the carbon atoms in "this compound", which could be precisely determined through DFT-GIAO calculations.

Carbon AtomExpected Chemical Shift (δ) Range (ppm)
Carbonyl (C=O)160-180
Methoxy (B1213986) (-OCH₃)50-60
Cα (CHBr)30-50
Cβ (CH₂Br)25-45

Note: These are general estimated ranges. Precise chemical shift prediction requires specific computational analysis.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. rsc.org For "this compound", computational studies could investigate various reactions, such as its synthesis or its use as a building block in preparing more complex molecules through substitution or addition reactions. nordmann.global

For instance, the debromination and dehydrobromination of related compounds like methyl 2,3-dibromo-2,3-diarylpropanoates have been studied, and the course of the reaction is dependent on the reaction conditions and the stereochemistry of the starting material. rsc.org Computational studies on "this compound" could model these elimination reactions to determine the preferred pathways (e.g., E1 vs. E2 mechanisms), the structures of the transition states, and the activation energies. chemrxiv.org This would provide a deeper understanding of the factors controlling the regioselectivity and stereoselectivity of these reactions.

The search for a transition state structure is a key component of these studies. A transition state is a first-order saddle point on the potential energy surface, and its identification and characterization through frequency calculations (where it exhibits exactly one imaginary frequency) confirms the proposed reaction pathway. youtube.comucsb.edu While general computational approaches for studying reaction mechanisms are well-established, specific computational elucidations of reaction mechanisms and transition states for "this compound" are not extensively documented in the literature. researchgate.netimist.maresearchgate.net

Investigation of Intramolecular Interactions and Charge Delocalization

The presence of two electronegative bromine atoms and an ester functional group in "this compound" leads to a complex interplay of intramolecular interactions that govern its conformation, stability, and reactivity. Natural Bond Orbital (NBO) analysis is a powerful computational tool for investigating these interactions. mdpi.com

NBO analysis can quantify the extent of charge delocalization from lone pairs of electrons on the oxygen and bromine atoms into adjacent antibonding orbitals. This delocalization, also known as hyperconjugation, can stabilize the molecule. For example, NBO analysis could reveal interactions between the lone pairs of the bromine atoms and the σ* orbitals of adjacent C-C or C-H bonds.

Furthermore, NBO analysis provides information on the natural atomic charges, which helps in understanding the electrostatic potential of the molecule. The distribution of positive and negative charge across the molecule is crucial for predicting how it will interact with other molecules, for instance, in nucleophilic or electrophilic attacks. Computational studies on related halogenated compounds have shown that the nature of the halogen atom significantly influences the molecular electrostatic potential and binding preferences. nih.gov While NBO analysis is a standard computational technique, its specific application to investigate intramolecular interactions and charge delocalization in "this compound" has not been widely reported in the scientific literature. acs.orgmdpi.com

Applications of Propanoic Acid, Dibromo , Methyl Ester As a Building Block in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The presence of two electrophilic carbons and an ester functional group makes methyl 2,3-dibromopropanoate a useful starting material for constructing various nitrogen-containing rings.

Aziridine and Aziridinoalcohol Synthesis

Methyl 2,3-dibromopropanoate serves as a key substrate for the synthesis of aziridine-2-carboxylates. Aziridines are three-membered heterocyclic compounds that are important building blocks in organic synthesis due to their high ring strain, which allows for various ring-opening reactions.

The synthesis can be achieved by reacting methyl 2,3-dibromopropanoate with a primary amine. This reaction typically proceeds via a tandem double substitution mechanism. For example, the reaction with 2-phenylethanamine in the presence of a base like potassium carbonate in acetonitrile (B52724) leads to the formation of ethyl 1-phenethylaziridine-2-carboxylate.

While the synthesis of aziridines from this precursor is established, the direct synthesis of aziridinoalcohols, which would require reduction of the ester group, is less commonly documented in the literature starting directly from methyl 2,3-dibromopropanoate. However, aziridination of imines with α-ketoesters in the presence of a phosphorus reagent like P(NMe2)3 is a known method to produce a range of aziridine-2-carboxylates. asianpubs.org

Table 1: Synthesis of an Aziridine Derivative
Reactant 1Reactant 2BaseSolventProductYield
Ethyl 2,3-dibromopropanoate2-PhenylethanamineK₂CO₃AcetonitrileEthyl 1-phenethylaziridine-2-carboxylate89%

Data derived from a similar reaction with the ethyl ester analog.

Formation of 1,2,3-Triazoles via Cycloaddition Reactions

The 1,2,3-triazole ring is a prominent feature in many pharmaceuticals, agrochemicals, and materials. The most common method for its synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a reaction famously refined into "click chemistry". organic-chemistry.orgresearchgate.net

Methyl 2,3-dibromopropanoate does not directly participate in this cycloaddition. However, it can be readily converted into a suitable precursor. The synthetic strategy involves two key steps:

Precursor Formation : The dibromo-ester is first transformed into either an azide- or alkyne-containing intermediate. This can be achieved through dehydrobromination to form methyl 2-bromoacrylate, followed by nucleophilic substitution with an azide source, or by other multistep sequences.

Cycloaddition : The resulting intermediate, now possessing the required functional group, undergoes a cycloaddition reaction. Intramolecular versions of this reaction, where the azide and alkyne are part of the same molecule, are particularly efficient for creating fused heterocyclic systems. organic-chemistry.orgresearchgate.net

For example, a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved from various aromatic amines, which are converted to azides in situ using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane, followed by a copper(I)-catalyzed cycloaddition with an alkyne. researchgate.net While a direct pathway from methyl 2,3-dibromopropanoate is not explicitly detailed, its conversion to an appropriate azide or alkyne intermediate would allow it to enter into these powerful synthetic routes. nih.govorgsyn.org

Construction of Complex Polycyclic Systems (e.g., Benzodiazepine (B76468) Derivatives)

Benzodiazepines are a critical class of therapeutic agents known for their anxiolytic, anticonvulsant, and sedative properties. orgsyn.org The synthesis of complex fused polycyclic systems, such as triazolobenzodiazepines, often involves sophisticated multi-step or multicomponent reactions. mdpi.comwum.edu.pl

The most common precursors for the 1,4-benzodiazepine (B1214927) core are 2-aminobenzophenones. wum.edu.plucl.ac.uk These are typically synthesized through methods like the Friedel-Crafts acylation of aniline (B41778) derivatives or Grignard reactions with benzonitrile (B105546) derivatives. organic-chemistry.orgmdpi.com

While methyl 2,3-dibromopropanoate is a versatile C3 building block, its direct application in the synthesis of the core benzodiazepine structure from common starting materials is not widely documented in the reviewed literature. Synthetic routes to complex systems like triazolobenzodiazepines often rely on intramolecular click cycloaddition reactions of elaborately designed precursors, such as N-propargylated azido-benzaldehydes, which undergo cyclization to form the fused triazole-diazepine ring system. mdpi.com Although a direct synthetic link is not established, the chemical reactivity of methyl 2,3-dibromopropanoate could potentially be harnessed to build side chains or other fused rings onto a pre-formed benzodiazepine scaffold through alkylation reactions. orgsyn.org

Synthesis of Oxygen and Sulfur-Containing Heterocycles

The reactivity of the vicinal dibromides in methyl 2,3-dibromopropanoate also makes it a suitable precursor for oxygen and sulfur-containing heterocycles through reactions with appropriate dinucleophiles.

Preparation of Dihydrobenzoxathiine and Related Dioxane Derivatives

Methyl 2,3-dibromopropanoate is an effective reagent for the synthesis of substituted 1,4-benzodioxane (B1196944) derivatives. The reaction with catechols (1,2-dihydroxybenzenes) provides a direct route to this important heterocyclic system. For instance, the condensation of methyl 2,3-dibromopropionate with 3-bromocatechol in acetone (B3395972) with potassium carbonate as a base yields a mixture of two regioisomers, methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate. These products are valuable synthetic intermediates due to the presence of both an ester and a bromine atom, allowing for further functionalization.

A related sulfur-containing heterocycle, 2,3-dihydro-1,4-benzoxathiine (B3001278), can also be synthesized using a derivative of the title compound. The synthesis involves the reaction of o-mercaptophenol with a 2-bromo acrylate (B77674). nih.gov This suggests a two-step approach starting from methyl 2,3-dibromopropanoate:

Dehydrobromination of methyl 2,3-dibromopropanoate to yield methyl 2-bromoacrylate.

Michael addition of o-mercaptophenol to the acrylate, followed by an intramolecular cyclization to form the dihydrobenzoxathiine ring. nih.gov

Table 2: Synthesis of Dioxane Derivatives
Reactant 1Reactant 2BaseSolventProducts
Methyl 2,3-dibromopropionate3-BromocatecholK₂CO₃AcetoneMethyl 8-bromo-1,4-benzodioxane-2-carboxylate & Methyl 5-bromo-1,4-benzodioxane-2-carboxylate

Stereoselective Synthesis of Tetrahydrofuran (B95107) Derivatives

The tetrahydrofuran (THF) ring is a core component of numerous natural products and biologically active molecules. Consequently, the stereoselective synthesis of substituted THF derivatives is a major focus in organic chemistry. nih.govgoogle.com Common strategies include the cyclization of γ-hydroxy alkenes, intramolecular iodoetherification, and various cycloaddition reactions. nih.govgoogle.com

Despite the utility of methyl 2,3-dibromopropanoate as a C3 building block, its application in the stereoselective synthesis of tetrahydrofurans is not prominently documented in the scientific literature. The established methods typically rely on different precursors that are designed to control the stereochemical outcome of the ring-forming step. For example, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl bromides can produce highly substituted tetrahydrofurans with excellent diastereoselectivity. google.com Similarly, other approaches utilize precursors like 2,3-dihydrofuran (B140613) and trialkyl orthoformates to construct the THF ring.

Formation of Carbon-Carbon Bonds and Generation of Reactive Intermediates

Propanoic acid, dibromo-, methyl ester serves as a precursor for the formation of new carbon-carbon bonds and the in-situ generation of highly reactive intermediates, which can then be trapped by various reagents to construct more complex molecular architectures.

Precursors for Ynolate Generation and Subsequent Olefination Reactions

While direct generation of ynolates from methyl 2,3-dibromopropanoate is not extensively documented, the closely related α,α-dibromo esters are well-established precursors to lithium ynolates. This process typically involves a lithium-halogen exchange using a strong base like tert-butyllithium (B1211817) at low temperatures. The resulting α-bromo ester enolate can undergo further lithiation to form a dianion, which then eliminates lithium alkoxide to generate the ynolate. google.com

These ynolates are highly reactive intermediates, equivalent to ketene (B1206846) anions, and can participate in various carbon-carbon bond-forming reactions. google.com A significant application is their reaction with carbonyl compounds, particularly acylsilanes, in olefination reactions. This method provides a practical and convenient route to vinylsilanes, which are themselves powerful tools in organic synthesis. The reaction of a lithium ynolate with an acylsilane proceeds with extremely high (Z)-selectivity, affording α,β-unsaturated carboxylates that can be further elaborated. google.com

A general procedure for this transformation, which can be adapted for the methyl ester, involves the slow addition of tert-butyllithium to a solution of the dibromo ester in an anhydrous solvent like tetrahydrofuran (THF) at very low temperatures (e.g., -78 °C). After a period of stirring, the reaction mixture is warmed, and the acylsilane is added. The resulting product is then worked up through an aqueous basic solution and subsequent acidification to yield the unsaturated carboxylic acid. google.com

Table 1: General Conditions for Ynolate Generation and Olefination

StepReagents and ConditionsPurpose
Ynolate Generation α,α-Dibromo ester, tert-butyllithium, THF, -78 °C to RTFormation of the lithium ynolate intermediate.
Olefination Acylsilane, THF, RTReaction of the ynolate with the carbonyl compound.
Work-up Aqueous NaOH, then aqueous HClIsolation of the α,β-unsaturated carboxylic acid product.

This table is based on a procedure for ethyl 2,2-dibromopropionate and can be conceptually applied to the methyl analogue. google.com

Role as Michael Acceptors in Conjugate Addition Reactions

Methyl 2,3-dibromopropanoate can be readily converted into methyl 2-bromoacrylate through a dehydrobromination reaction, typically facilitated by a base. This in-situ generated α-bromoacrylate is a potent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. acs.org The electron-withdrawing ester group and the bromine atom activate the double bond for nucleophilic attack at the β-position. researchgate.netcardiff.ac.uk

This reactivity is particularly useful in the synthesis of complex molecules and polymers. For instance, the in-situ generation of a resin-bound 2-bromoacrylate from a Wang resin-bound 2,3-dibromopropionate, promoted by a base, creates a Michael acceptor that can react with various nucleophiles in a controlled, solid-phase synthesis. This strategy has been employed in the synthesis of isoxazoles through a 1,3-dipolar cycloaddition mechanism, which is mechanistically related to Michael additions.

The general mechanism of a Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. The resulting enolate intermediate is then protonated to give the final addition product. A wide range of nucleophiles can be employed in this reaction, including amines, thiols, and carbanions. cardiff.ac.uk The reaction of methyl 2-bromoacrylate with nucleophiles provides a direct route to β-substituted propionate (B1217596) derivatives.

Enantiopure Synthesis of Chiral Building Blocks

The prochiral nature of methyl 2,3-dibromopropanoate and its derivatives makes it a valuable starting material for the synthesis of enantiomerically pure compounds. This is particularly significant in the pharmaceutical industry, where the chirality of a molecule can be critical to its biological activity.

One notable application is in the enantioselective synthesis of (R)-Lacosamide, an antiepileptic drug. The synthesis commences with the conversion of methyl 2,3-dibromopropanoate to 2-bromo-3-methoxypropanoic acid. This intermediate is then reacted with benzylamine, and a subsequent enzymatic resolution step allows for the isolation of the desired (R)-enantiomer, which is then converted to the final drug. This pathway highlights the utility of methyl 2,3-dibromopropanoate in constructing the core chiral structure of this important pharmaceutical agent.

Furthermore, methyl 2,3-dibromopropanoate is used in the preparation of enantiopure substituted aziridine-2-carboxylates. These three-membered nitrogen-containing heterocycles are versatile building blocks for the asymmetric synthesis of a variety of biologically important molecules, including amino acids and alkaloids. The synthesis involves the reaction of methyl 2,3-dibromopropanoate with a chiral amine, such as (R)- or (S)-1-phenylethylamine. This reaction leads to a diastereomeric mixture of N-(1-phenylethyl)aziridine-2-carboxylates, which can then be separated to provide the enantiopure aziridines. pnas.org

Table 2: Examples of Chiral Building Blocks from Methyl 2,3-dibromopropanoate

Starting MaterialKey TransformationChiral ProductApplication
Methyl 2,3-dibromopropanoateConversion to 2-bromo-3-methoxypropanoic acid, reaction with benzylamine, enzymatic resolution(R)-LacosamideAntiepileptic drug
Methyl 2,3-dibromopropanoateReaction with chiral amines (e.g., 1-phenylethylamine), separation of diastereomersEnantiopure aziridine-2-carboxylatesAsymmetric synthesis of amino acids and alkaloids

Utility in the Preparation of Specialty Chemicals and Functional Materials

The reactivity of methyl 2,3-dibromopropanoate makes it a valuable precursor for a range of specialty chemicals and functional materials. Its ability to undergo elimination and substitution reactions allows for its incorporation into diverse molecular frameworks.

In the realm of polymer science, methyl 2,3-dibromopropanoate serves as a key starting material for the synthesis of specialized monomers. Through dehydrobromination, it is converted to methyl α-bromoacrylate, a highly reactive monomer. This monomer can be used in various polymerization techniques, including controlled/living radical polymerization (LRP), to create polymers with specific architectures and functionalities. However, the high reactivity of α-bromoacrylates can also lead to undesirable crosslinking and gel formation in some polymerization processes if not carefully controlled.

Beyond polymers, methyl 2,3-dibromopropanoate is used in the synthesis of other specialty chemicals. For example, its reaction with N-octylamine has been explored for the preparation of surfactants and corrosion inhibitors. It is also a precursor in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. For instance, it is a crucial starting material for producing methyl 2-azidoacrylate, a versatile intermediate for introducing the azide functionality into molecules.

Table 3: Applications in Specialty Chemicals and Materials

Application AreaDerivative/ReactionResulting Product/Material
Polymer Chemistry Dehydrobromination to methyl α-bromoacrylatePrecursor for functional polymers
Surfactants & Corrosion Inhibitors Reaction with N-OctylamineN-octyl substituted products
Heterocyclic Synthesis Reaction with sodium azideMethyl 2-azidoacrylate

Catalytic Applications via Derived Ligands (e.g., in Heck Cross-Coupling Reactions)

While methyl 2,3-dibromopropanoate is a versatile building block for a variety of organic molecules, its direct application in the synthesis of ligands for catalytic processes, such as the Heck cross-coupling reaction, is not extensively reported in the literature. The Heck reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. The efficiency and selectivity of this reaction are often highly dependent on the nature of the ligands coordinated to the palladium center. nsf.gov

Although direct derivatization of methyl 2,3-dibromopropanoate into common ligand classes like phosphines or N-heterocyclic carbenes (NHCs) is not a well-trodden synthetic path, its derivatives, such as methyl acrylate, are common substrates in Heck reactions. researchgate.netresearchgate.net The development of new ligands is a central theme in catalysis research, with a focus on tuning the electronic and steric properties of the catalyst to achieve desired reactivity and selectivity. nih.govuj.ac.za It is conceivable that the functional groups present in methyl 2,3-dibromopropanoate could be chemically manipulated to synthesize novel ligand structures. However, at present, this remains a largely unexplored area of research.

Green Chemistry and Sustainable Synthesis of Propanoic Acid, Dibromo , Methyl Ester

Development of Catalyst-Free and Low-Energy Methodologies

The traditional and most direct synthesis of methyl 2,3-dibromopropanoate involves the dibromination of methyl acrylate (B77674). This is an addition reaction where molecular bromine (Br₂) is added across the double bond of the acrylate ester. This method is inherently atom-economical as the two reactants combine completely to form the final product.

A significant advantage of this reaction is that it can proceed efficiently without the need for a catalyst. For instance, a common laboratory preparation involves adding a solution of bromine in a solvent like dichloromethane (B109758) (DCM) to a refluxing solution of methyl acrylate. The reaction is typically rapid, often reaching completion within 30 minutes, and is monitored by the disappearance of the orange color of the bromine. unimi.it The energy input is relatively low, limited to refluxing a low-boiling-point solvent like DCM. unimi.it

Further simplifying the process, studies have shown that the bromination of certain olefins can be carried out using neat liquid bromine on aqueous suspensions of the olefin, which can yield the dibromo adduct directly, eliminating the need for organic solvents altogether. sci-hub.se This solvent-free approach represents a significant step towards a greener process by reducing volatile organic compound (VOC) emissions and simplifying product work-up.

One-pot syntheses starting from methyl acrylate also exemplify low-energy, efficient methodologies. In a chemoenzymatic approach to synthesizing herbicides, methyl 2,3-dibromopropanoate is formed as an intermediate by the simple addition of bromine to methyl acrylate, which then undergoes a spontaneous, one-pot dehydrohalogenation without the need for additional energy input or catalysts for this subsequent step. researchgate.net The initial bromination itself is a spontaneous process driven by the reactivity of the alkene.

Table 1: Comparison of Catalyst-Free Synthesis Methodologies

Starting Material Reagent Conditions Key Feature Reference
Methyl acrylate Bromine (Br₂) in Dichloromethane Reflux, 30 min Simple, rapid, catalyst-free addition unimi.it
Olefin (general) Neat liquid Bromine (Br₂) Aqueous suspension Solvent-free potential sci-hub.se

Implementation of Green Solvents (e.g., Aqueous Media, Ionic Liquids, Deep Eutectic Solvents, Solvent-Free Conditions)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of less hazardous solvents or the elimination of solvents entirely. For the synthesis and subsequent reactions of methyl 2,3-dibromopropanoate, several green solvent strategies have been explored.

Aqueous Media: The use of water as a solvent is highly desirable due to its non-toxicity, availability, and safety. Research has demonstrated that the bromination of olefins can be performed in aqueous media. sci-hub.se Treating an olefin suspended in water with bromine can directly yield the dibromo adduct, showcasing a greener alternative to traditional chlorinated solvents. sci-hub.se Furthermore, many biocatalytic and enzymatic reactions, which may use intermediates derived from methyl 2,3-dibromopropanoate, are performed in aqueous buffers, thus reducing the reliance on organic solvents.

Solvent-Free Conditions: Eliminating the solvent is an ideal scenario from a green chemistry perspective. A "green" synthesis involving a basic intermolecular cyclization that uses methyl 2,3-dibromopropanoate as a reagent has been reported to be a predominantly solvent-free reaction. shu.ac.uk This approach significantly reduces waste, particularly halogenated waste, and simplifies the purification process. shu.ac.uk

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered potential green solvents due to their negligible vapor pressure, thermal stability, and recyclability. Research into related processes, such as the synthesis of halogenoalkenes, has shown that ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) can serve as superb recyclable media for copper-catalyzed reactions. researchgate.net In such systems, the ionic liquid can be reused for multiple reaction cycles (up to five have been demonstrated) without a significant drop in product yield or evidence of catalyst leaching, which is a major advantage for waste reduction. researchgate.net

While traditional organic solvents like isopropanol (B130326), methanol (B129727), and ethanol (B145695) are still used in some syntheses involving methyl 2,3-dibromopropanoate, the trend is moving towards adopting these greener alternatives to reduce environmental harm. unimi.itresearchgate.netresearchgate.net

Table 2: Green Solvent Strategies in Reactions Involving Methyl 2,3-dibromopropanoate

Green Strategy Solvent/Condition Example Application Advantages Reference(s)
Aqueous Media Water Bromination of olefins Non-toxic, safe, reduces organic waste sci-hub.se
Solvent-Free No solvent Intermolecular cyclization with catechol Eliminates solvent waste, simplifies purification shu.ac.uk

Strategies for Minimizing Waste and Enhancing Atom Economy

Minimizing waste and maximizing the efficiency of material use are cornerstones of green chemistry, encapsulated by the concepts of atom economy and E-factor (environmental factor).

Atom Economy: The primary synthesis of methyl 2,3-dibromopropanoate from methyl acrylate and bromine is an addition reaction. In principle, such reactions have a 100% atom economy, as all atoms from the reactants are incorporated into the final product, leaving no theoretical waste. This makes the fundamental synthesis route highly efficient from an atom economy perspective.

Waste Minimization through Process Design: Significant waste reduction can be achieved through intelligent process design. One key strategy is the use of in situ generation of reactive intermediates. Methyl 2,3-dibromopropanoate is a stable precursor to the less stable methyl 2-bromoacrylate. psu.edu Several synthetic procedures utilize methyl 2,3-dibromopropanoate to generate methyl 2-bromoacrylate in situ via dehydrobromination, which is then immediately consumed in a subsequent reaction. researchgate.netpsu.eduresearchgate.netresearchgate.net This approach avoids the need to isolate, purify, and store the unstable intermediate, which would inevitably lead to degradation and waste. psu.edu

These strategies highlight a shift from a linear "make-isolate-react" paradigm to an integrated and more efficient process flow that inherently generates less waste and makes better use of material resources.

Table 3: Waste Reduction and Efficiency Strategies

Strategy Description Example Benefit Reference(s)
High Atom Economy Reaction Use of addition reactions where all reactant atoms are in the product. Synthesis of methyl 2,3-dibromopropanoate from methyl acrylate and Br₂. Inherently low theoretical waste.
In Situ Generation A stable precursor is used to generate an unstable intermediate within the reaction mixture. Using methyl 2,3-dibromopropanoate to generate methyl 2-bromoacrylate in situ. Avoids waste from isolation and degradation of unstable compounds. researchgate.netpsu.eduresearchgate.net

Emerging Research Directions and Future Perspectives in Dibromopropanoate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount for controlling the reactivity and selectivity of transformations involving methyl dibromopropanoate. Research is moving beyond traditional methods toward more sophisticated catalytic approaches.

Organocatalysis : Offering a green alternative to metal-based catalysts, organocatalysis utilizes small organic molecules to promote chemical reactions. For derivatives of dibromopropanoate, organocatalysts are being explored for reactions such as Michael additions, where the in-situ generation of a reactive Michael acceptor from the dibromo- precursor can be precisely controlled.

Biocatalysis : The use of enzymes in synthesis is a rapidly growing field, prized for its exceptional selectivity under mild conditions. nih.govbohrium.com Nature produces a vast array of organobromine compounds using enzymes like bromoperoxidases, which highlights the potential for biocatalytic approaches. wikipedia.orgnih.gov Research into enzymatic resolution could lead to the enantioselective synthesis of chiral molecules starting from methyl dibromopropanoate, as demonstrated in the synthesis of the antiepileptic drug Lacosamide where an enzymatic step is crucial.

Metal-Catalyzed Reactions : Transition metal catalysis remains a cornerstone of synthetic chemistry. For halogenated esters, novel metal-catalyzed reactions are continually being developed. mdpi.com For instance, catalysts based on copper and ruthenium are effective for cycloaddition reactions, while bismuth-based catalysts show promise for synthesizing heterocyclic compounds like 1,2,3-triazoles. The development of catalysts for multicomponent reactions (MCRs) is particularly promising, as they can improve reaction efficiency and stereocontrol in the synthesis of complex molecules from simple precursors. mdpi.com

Catalytic SystemReaction TypeKey AdvantagesExample Application
Organocatalysts Michael AdditionMetal-free, environmentally benign, high stereoselectivity. In-situ generation of reactive intermediates from dibromopropanoate precursors.
Biocatalysts (Enzymes) Enantioselective SynthesisHigh enantioselectivity, mild reaction conditions, green approach. nih.govEnzymatic resolution in the synthesis of (R)-Lacosamide from a dibromopropanoate derivative.
Metal Catalysts (Cu, Ru) CycloadditionHigh efficiency, formation of complex heterocyclic structures. Synthesis of triazoles from precursors derived from dibromopropionates.
Metal Catalysts (Hg, Tl) Haloenol Ester SynthesisAccess to versatile β-haloenol ester intermediates. mdpi.comMercury-catalyzed cyclization of halogen-substituted alkynoic acids. mdpi.com

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow and automated synthesis represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and control.

Continuous Flow Chemistry : This approach involves performing chemical reactions in a continuously flowing stream within a microreactor or tube. ajinomoto.com It offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and shorter reaction times. uco.esrsc.org For reactions involving halogenated compounds, such as the desulfurative bromination to produce alkyl bromides, continuous flow has been shown to improve yield and reproducibility significantly. uco.es The ability to safely handle hazardous reagents and intermediates makes it particularly suitable for bromination reactions. ajinomoto.comresearchgate.net

Automated Synthesis Platforms : Automation is revolutionizing the synthesis of small molecules. chemrxiv.org Automated platforms can perform multi-step syntheses with high efficiency and reproducibility. For example, automated systems have been developed for the 11C-carbonylation of halide precursors to produce radiolabeled esters for applications like Positron Emission Tomography (PET). nih.gov The integration of automated iterative cross-coupling can reduce the time for creating new molecules by an order of magnitude, accelerating the discovery of new materials and pharmaceuticals. chemrxiv.org

ParameterBatch SynthesisContinuous Flow Synthesis
Heat & Mass Transfer Often inefficient and difficult to control.Highly efficient, leading to better process control. uco.es
Safety Higher risk with hazardous reagents and exothermic reactions.Enhanced safety due to small reaction volumes and controlled conditions. ajinomoto.com
Scalability Challenging and often requires re-optimization. researchgate.netStraightforward through "numbering-up" or longer run times. ajinomoto.com
Reaction Time Typically longer (hours to days).Significantly shorter (seconds to minutes). uco.es
Reproducibility Can be variable between batches.High reproducibility and consistency. uco.es

Advanced Mechanistic Studies Utilizing Ultrafast Spectroscopy and In Situ Monitoring

Understanding the precise steps of a chemical reaction is crucial for its optimization and control. Advanced analytical techniques are providing unprecedented insights into the mechanisms of reactions involving halogenated esters.

Ultrafast Spectroscopy : Techniques like femtosecond transient absorption spectroscopy allow researchers to observe the fleeting intermediates and transition states of a chemical reaction in real-time. nih.gov These methods can track atomic motion and the dynamics of bond breaking and formation. nih.gov For reactions involving methyl dibromopropanoate, such as dehydrobromination, ultrafast spectroscopy could identify the structure and lifetime of transient species, providing critical data for understanding the reaction pathway. researchgate.net

In Situ Monitoring : The ability to monitor a reaction as it happens (in situ) provides a wealth of information that is often missed by analyzing only the final product. Techniques such as in-situ NMR and IR spectroscopy can track the concentration of reactants, intermediates, and products over time. This is particularly valuable in continuous flow systems, where in-line spectroscopic tools can ensure that maximum yields are maintained throughout the process. flinders.edu.au

TechniqueInformation GainedRelevance to Dibromopropanoate Chemistry
Ultrafast Transient Absorption Spectroscopy Detection of short-lived intermediates and transition states. researchgate.netElucidating the mechanism of rapid reactions like dehydrobromination or nucleophilic substitution.
Femtosecond Coherent Spectroscopy Real-time observation of bond formation and cleavage. nih.govUnderstanding the fundamental dynamics of C-Br bond activation and subsequent transformations.
In Situ NMR/IR Spectroscopy Real-time concentration profiles of reactants, intermediates, and products. flinders.edu.auOptimizing reaction conditions (e.g., temperature, flow rate) and ensuring process stability in continuous flow synthesis.

Computational Design and Prediction of Novel Transformations and Derivatives

Computational chemistry has become an indispensable tool for modern chemical research, enabling the design and prediction of new molecules and reactions with remarkable accuracy.

Quantum Mechanics (DFT) : Density Functional Theory (DFT) is used to calculate the electronic structure of molecules, predict reaction pathways, and determine the energies of transition states. This allows chemists to understand why a reaction proceeds in a certain way and to predict how changes in the substrate or catalyst will affect the outcome. For halogenated esters, DFT can model the stability of potential intermediates and predict the regioselectivity of reactions. mdpi.com

Molecular Docking and Dynamics : These computational methods are crucial in drug design and materials science. nih.govresearchgate.net By simulating the interaction between a molecule (like a derivative of propanoic acid) and a biological target (like an enzyme), researchers can predict its potential activity. mdpi.comnih.govresearchgate.net This structure-based design approach accelerates the discovery of new functional molecules, as demonstrated in the design of propanoic acid derivatives as potential dual-mechanism drugs. nih.govnih.gov

Computational MethodApplicationRelevance to Dibromopropanoate Chemistry
Density Functional Theory (DFT) Calculating reaction energies, transition states, and molecular properties. mdpi.comPredicting the feasibility of novel transformations and understanding mechanistic pathways.
Molecular Docking Predicting the binding mode and affinity of a ligand to a receptor. nih.govresearchgate.netDesigning new biologically active derivatives for pharmaceutical applications. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with physical or biological activity.Predicting the properties of novel dibromopropanoate derivatives before synthesis.

Expanding the Scope of Green Synthetic Methodologies for Halogenated Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For halogenated compounds, this involves developing safer reagents, using renewable resources, and minimizing waste.

Greener Solvents and Catalysts : Research is focused on replacing hazardous solvents with more environmentally benign alternatives. unive.it A key development is the move towards catalyst-free reactions where possible, or the use of non-toxic, recyclable catalysts. rsc.org For instance, a catalyst-free synthesis of methyl propionate (B1217596) at room temperature has been developed using a reversible CO2 capture approach, avoiding toxic gases and expensive catalysts used in industrial processes. rsc.org

Atom Economy : Synthetic methods are being designed to maximize the incorporation of all reactant atoms into the final product. A novel method for the bromination of 7-Amino-Phthalide using acidic conditions exemplifies this, as it conserves the amount of the halogen reagent required. chemrxiv.org

Biocatalysis and Biomimicry : As mentioned earlier, using enzymes for synthesis is a cornerstone of green chemistry. nih.gov The natural production of organobromine compounds in marine organisms provides inspiration for developing new, environmentally friendly bromination methods. wikipedia.orgnih.gov

Green Chemistry PrincipleTraditional ApproachGreen Alternative
Catalysis Often relies on toxic or heavy metal catalysts.Organocatalysis, biocatalysis, or catalyst-free systems. rsc.org
Solvents Use of volatile organic compounds (VOCs).Water, ionic liquids, or solvent-free conditions. unive.it
Reagents Use of hazardous reagents like Br2. organic-chemistry.orgN-bromosuccinimide (NBS), enzymatic bromination. organic-chemistry.org
Energy High-temperature reactions requiring significant energy input.Room temperature reactions, microwave synthesis. rsc.org

Exploration of New Derivatization Strategies for Enhanced Analytical Precision

Accurate detection and quantification are essential in both research and industrial applications. Chemical derivatization is a powerful strategy to enhance the analytical precision for compounds that are otherwise difficult to detect.

Derivatization for Chromatography : For techniques like Gas Chromatography (GC), derivatization can improve a compound's volatility and thermal stability, leading to better separation and detection. The conversion of acids to their methyl esters is a classic example of this. aocs.orgresearchgate.net While methyl 2,3-dibromopropanoate is already an ester, further derivatization of its reaction products is often necessary for analysis.

Enhanced Mass Spectrometry Detection : Derivatization can be used to introduce a functionality that is easily ionized, significantly enhancing sensitivity in Mass Spectrometry (MS). A cutting-edge technique is online, in-source derivatization, where the reaction occurs within the mass spectrometer's ion source. nih.gov This has been shown to achieve parts-per-trillion detection limits by forming easily ionizable derivatives, a strategy that could be adapted for analyzing trace levels of halogenated compounds or their metabolites. nih.gov

Use as an Analytical Standard : Methyl 2,3-dibromopropionate itself plays a role in enhancing analytical precision by serving as a surrogate standard in environmental analysis, particularly for monitoring disinfection by-products in water.

Analytical TechniquePurpose of DerivatizationExample Reagent/Method
Gas Chromatography (GC) Increase volatility and thermal stability; improve peak shape. aocs.orgEsterification (e.g., with methanol (B129727)/HCl), silylation. aocs.org
Liquid Chromatography (LC) Add a UV-absorbing or fluorescent tag for detection.Dansyl chloride, dabsyl chloride.
Mass Spectrometry (MS) Enhance ionization efficiency and sensitivity. nih.govPhenylboronic acid for diols; Girard's reagents for carbonyls. nih.gov
Electron Capture Detection (ECD) Introduce electrophoric groups for high-sensitivity detection of halogenated compounds.Halogenating agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing propanoic acid, dibromo-, methyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of propanoic acid followed by esterification. For brominated derivatives, radical bromination or electrophilic substitution under controlled conditions (e.g., using N-bromosuccinimide) is common. Esterification with methanol can be catalyzed by sulfuric acid or HCl under reflux (60–80°C). Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and purification via fractional distillation or column chromatography. For structurally similar esters, acid-catalyzed esterification under anhydrous conditions yields >85% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • GC-MS : Analyze volatile fractions using a polar capillary column (e.g., DB-5MS) with electron ionization (EI) to confirm molecular ion peaks and fragmentation patterns. Compare retention indices with standards .
  • NMR : Use 1^1H NMR to identify methyl ester protons (~3.6 ppm) and brominated CH2_2/CH3_3 groups. 13^{13}C NMR resolves carbonyl (C=O, ~170 ppm) and brominated carbons.
  • IR : Confirm ester C=O stretch (~1740 cm1^{-1}) and C-Br vibrations (500–600 cm1^{-1}).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • GHS Compliance : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335) and skin contact (H315). Store in airtight containers away from oxidizers.
  • First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal. Refer to Safety Data Sheets (SDS) for halogenated esters, which highlight acute oral toxicity (H302) and respiratory irritation risks .

Advanced Research Questions

Q. How do bromine substituents influence the thermal decomposition kinetics of this compound compared to non-halogenated analogs?

  • Methodological Answer : Bromine increases molecular weight and polarizability, altering bond dissociation energies. In shock tube experiments (1100–1670 K, 1–4 atm), halogenated esters exhibit shorter ignition delays due to accelerated radical formation. For example, ethyl propanoate decomposes via a six-centered unimolecular pathway (activation energy ~45 kcal/mol), releasing ethylene and carboxylic acid. Bromine likely lowers activation barriers, analogous to chlorine in dichlorophenoxy esters .

Q. What computational strategies are effective for modeling the combustion or pyrolysis pathways of dibrominated esters?

  • Methodological Answer :

  • Kinetic Modeling : Use software like CHEMKIN with detailed mechanisms (e.g., 500+ species) to simulate ignition delays. Validate against shock tube data (e.g., φ = 0.25–1.5 equivalence ratios).
  • DFT Calculations : Compute transition states for Br-C bond cleavage using B3LYP/6-311+G(d,p). Compare with halogen-free analogs to quantify substituent effects .

Q. How can researchers resolve contradictions in reported thermal stability data for halogenated esters?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments under controlled pressures (1–4 atm) and temperatures (±10 K accuracy). Use thermogravimetric analysis (TGA) to measure decomposition onset temperatures.
  • Cross-Validation : Compare experimental ignition delays with computational predictions. For example, discrepancies >20% may indicate unaccounted secondary reactions or impurities .

Q. What methodologies are recommended for assessing the ecological impact of this compound in environmental matrices?

  • Methodological Answer :

  • Fate and Transport Studies : Use OECD Guideline 307 (aerobic soil degradation) to measure half-life (t1/2_{1/2}) under controlled moisture/pH.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50_{50}) and algal growth inhibition assays. For halogenated esters, prioritize metabolites like brominated carboxylic acids using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.